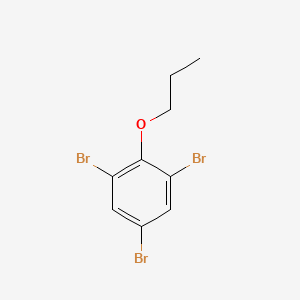

1,3,5-Tribromo-2-propoxybenzene

Description

Contextualization within Halogenated Aryl Ethers

Halogenated aryl ethers are a class of organic compounds characterized by an ether linkage (R-O-R') where one of the R groups is an aryl moiety (an aromatic ring) that is substituted with one or more halogen atoms. nih.gov These compounds are of significant interest due to the profound influence of halogen atoms on the physical, chemical, and biological properties of the parent molecule. nih.gov The nature of the halogen, its number, and its position on the aromatic ring can dramatically alter reactivity, lipophilicity, and metabolic stability. nih.gov

The synthesis of aryl ethers, including halogenated variants, has been a central theme in organic chemistry. Classic methods like the Williamson ether synthesis are often employed, but modern synthetic chemistry frequently relies on metal-catalyzed cross-coupling reactions. organic-chemistry.org The Ullmann condensation, which typically involves the coupling of an aryl halide with an alcohol in the presence of copper, is a foundational reaction in this class. union.edu Over the years, significant advancements have led to the development of milder and more efficient catalytic systems, often employing palladium or copper with specialized ligands, to facilitate these transformations on a wide range of substrates, including complex and sterically hindered aryl halides. organic-chemistry.orgunion.edu The choice of catalyst and reaction conditions is crucial, as the reactivity of aryl halides in these coupling reactions generally follows the order I > Br > Cl. nih.gov

Furthermore, the presence of halogens allows for specific, non-covalent interactions known as halogen bonds. acs.org This type of interaction, where a halogen atom acts as an electrophilic species (a halogen bond donor), can influence molecular assembly in the solid state and in solution, a feature that is increasingly exploited in crystal engineering and materials science. acs.org

Significance in Contemporary Organic Synthesis and Chemical Research

While specific, large-scale applications for 1,3,5-Tribromo-2-propoxybenzene are not widely documented in mainstream literature, its significance can be inferred from its chemical structure. The compound serves as a valuable building block and intermediate in specialized areas of organic synthesis and chemical research.

The key to its utility lies in the C₃-symmetric arrangement of its three bromine atoms on the benzene (B151609) ring. This pattern is analogous to that of its precursor, 1,3,5-tribromobenzene (B165230), which is a well-known starting material for the synthesis of molecules with threefold symmetry. wikipedia.org Such molecules are important in the construction of advanced materials, including covalent organic frameworks (COFs) and other porous polymers, where symmetrical building blocks are required to create ordered, extended structures. wikipedia.org

The bromine atoms on the this compound ring are functional handles that can participate in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the sequential or simultaneous introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex, multi-functionalized aromatic structures. The presence of the propoxy group, in contrast to a simple hydroxyl group or a hydrogen atom, modifies the solubility and electronic nature of the aromatic ring, potentially influencing the regioselectivity and efficiency of subsequent chemical transformations.

In research settings, this compound can be used to synthesize novel ligands for catalysis, create unique molecular architectures for host-guest chemistry, or develop new functional materials with tailored electronic and photophysical properties. Its allyl ether analog, 1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene, is noted for its use as a brominated flame retardant, highlighting a potential area of application for related polybrominated aryl ethers. scbt.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

90326-75-3 |

|---|---|

Molecular Formula |

C9H9Br3O |

Molecular Weight |

372.88 g/mol |

IUPAC Name |

1,3,5-tribromo-2-propoxybenzene |

InChI |

InChI=1S/C9H9Br3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 |

InChI Key |

JQKZLEKJLGTXAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Br)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

The most direct route to 1,3,5-Tribromo-2-propoxybenzene involves the saturation of the allyl group of its immediate precursor, 2-Allyloxy-1,3,5-tribromobenzene. This transformation is achieved through catalytic hydrogenation, a process that requires careful control to ensure selectivity and efficiency.

Catalytic hydrogenation is a cornerstone reaction in organic synthesis, utilized here to convert the carbon-carbon double bond of the allyl group into a propane (B168953) chain. The starting material, 2-Allyloxy-1,3,5-tribromobenzene, is typically synthesized from 2,4,6-tribromophenol (B41969) and an allyl halide. The subsequent hydrogenation step is critical and presents unique challenges due to the multifunctional nature of the substrate.

Catalytic Hydrogenation of Allyloxybenzene Precursors

Optimization of Catalytic Systems

The success of the hydrogenation of 2-Allyloxy-1,3,5-tribromobenzene hinges on the selection and optimization of the catalytic system. This includes the choice of metal catalyst, support, solvent, hydrogen pressure, and temperature. Heterogeneous catalysts are often preferred for their ease of separation and potential for recycling.

Commonly employed catalysts for the reduction of allyl ethers include palladium, platinum, and Raney nickel. For instance, studies on the hydrogenation of other unsaturated compounds have demonstrated the effectiveness of supported ruthenium catalysts, which can be reused multiple times without significant loss of activity. mdpi.com In the context of hydrogenating allylbenzenes, water-soluble ruthenium complexes have also been explored, allowing for biphasic catalysis where the product is easily separated from the aqueous catalyst phase. researchgate.net The optimization of such a system for producing this compound would involve screening various catalysts and conditions to maximize the yield of the desired propyl ether while minimizing side reactions.

Interactive Table: Parameters for Catalytic Hydrogenation Optimization

| Parameter | Options/Variables | Desired Outcome |

| Catalyst | Pd/C, PtO₂, Raney Ni, Rh/C, Ru complexes | High conversion of allyl group |

| Solvent | Ethanol (B145695), Ethyl acetate (B1210297), Hexane, Biphasic systems | Good substrate solubility, inertness to reaction |

| H₂ Pressure | 1-50 atm | Sufficient for reaction rate, avoids over-reduction |

| Temperature | 25-80 °C | Balances reaction rate and selectivity |

| Catalyst Loading | 0.1-10 mol% | Cost-effectiveness, high turnover number |

Chemoselective Reduction in Polyfunctionalized Systems

A significant challenge in the hydrogenation of 2-Allyloxy-1,3,5-tribromobenzene is achieving chemoselectivity. The molecule contains not only the target allyl double bond but also three carbon-bromine bonds on the aromatic ring. These C-Br bonds are susceptible to hydrogenolysis (cleavage by hydrogen), which would lead to the formation of undesired, less-brominated byproducts.

Therefore, the catalytic system must be selective for the reduction of the C=C bond while leaving the C-Br bonds intact. Research into the chemoselective hydrogenation of other halogenated compounds, such as halonitrobenzenes, has shown that catalyst choice is paramount. For example, nanoparticulate intermetallic PtZn catalysts have demonstrated high efficiency and selectivity in reducing a nitro group without cleaving C-Cl, C-Br, or C-I bonds. researchgate.net This is attributed to the electronic properties of the bimetallic catalyst, which can promote the desired hydrogenation while inhibiting the undesired hydrogenolysis. researchgate.net Similar strategies, possibly involving modified palladium or platinum catalysts with specific additives or supports, would be essential to successfully synthesize this compound without significant dehalogenation.

Gram-Scale Synthesis and Catalyst Recycling

For practical applications, the scalability of the synthesis is a crucial factor. Transitioning the hydrogenation from a laboratory milligram scale to a gram-scale or larger requires robust and recyclable catalytic systems to ensure economic viability and sustainability. researchgate.net

The use of heterogeneous catalysts is particularly advantageous for large-scale synthesis as they can be recovered by simple filtration and reused. Studies on the hydrogenation of other substrates, such as levulinic acid, have demonstrated successful catalyst recycling over multiple cycles. mdpi.com For the synthesis of this compound, developing a protocol where the catalyst (e.g., Pd/C or a recyclable ruthenium complex) can be efficiently recovered and reused without a significant drop in performance would be a key objective. researchgate.netresearchgate.net This approach aligns with the principles of green chemistry by minimizing waste and catalyst consumption. researchgate.net

Convergent Synthetic Pathways via Precursors

A convergent synthesis involves the separate preparation of key fragments of the target molecule, which are then combined. In the context of this compound, this would involve the synthesis of the 1,3,5-tribrominated aromatic core, followed by the introduction of the propoxy group. This section focuses solely on the synthesis of the brominated core.

The key precursor in a convergent strategy is the stable aromatic core, 1,3,5-tribromobenzene (B165230). Several methods exist for its preparation, with the most common and well-documented starting from aniline (B41778) or its brominated derivatives.

One of the most reliable methods is the deamination of 2,4,6-tribromoaniline (B120722). This multi-step process begins with the bromination of aniline to form 2,4,6-tribromoaniline. This intermediate is then subjected to a diazotization reaction, where the amino group is converted into a diazonium salt. The subsequent removal of the diazonium group, typically through a reaction with ethanol or hypophosphorous acid, yields the final 1,3,5-tribromobenzene product. orgsyn.orgyoutube.com The reaction with ethanol serves as both the solvent and the reducing agent, replacing the diazonium group with a hydrogen atom. youtube.com

Detailed procedures for this transformation are available in the literature, including in Organic Syntheses. orgsyn.org The process involves dissolving 2,4,6-tribromoaniline in a mixture of ethanol and benzene (B151609), followed by the addition of sulfuric acid and sodium nitrite. orgsyn.orgyoutube.com The reaction proceeds via a diazonium salt intermediate, which is then reduced in situ.

Interactive Table: Synthesis of 1,3,5-Tribromobenzene from 2,4,6-Tribromoaniline

| Starting Material | Reagents | Solvent | Key Conditions | Yield | Reference |

| 2,4,6-Tribromoaniline | Sodium Nitrite, Sulfuric Acid | Ethanol, Benzene | Heating/Reflux | 74-77% | orgsyn.org |

| 2,4,6-Tribromoaniline | Sodium Nitrite, Sulfuric Acid | Ethanol | Reflux | 90% | chemicalbook.com |

| 2,4,6-Tribromoaniline | Sodium Nitrite, Sulfuric Acid | Ethanol, Benzene | Heating/Reflux | ~42% | youtube.com |

This convergent approach provides a reliable and scalable route to the essential 1,3,5-tribromobenzene core, which can then be further functionalized to introduce the 2-propoxy group in a subsequent step (not discussed here) to complete the synthesis of the target compound.

Methods for Propoxy Moiety Incorporation

Once the desired tribrominated aromatic core is established, the propoxy group is introduced.

The Williamson ether synthesis is a widely used and versatile method for forming ethers. masterorganicchemistry.comorganicchemistrytutor.com This reaction involves the nucleophilic substitution (S_N2) of an alkyl halide by an alkoxide. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, this would typically involve the reaction of a 2,4,6-tribromophenoxide with a propyl halide (e.g., 1-bromopropane). chegg.comquizlet.com

The reaction is generally carried out in the presence of a base to deprotonate the precursor phenol, forming the more nucleophilic phenoxide. The choice of a primary alkyl halide like 1-bromopropane (B46711) is crucial to favor the S_N2 mechanism and minimize competing elimination reactions. libretexts.org

The introduction of the propoxy group is an alkylation reaction on a phenolic oxygen. The key intermediate for the synthesis of this compound is 2,4,6-tribromophenol. This phenolic intermediate can be readily prepared and then alkylated.

The alkylation step involves treating the 2,4,6-tribromophenol with a propylating agent, such as propyl bromide or propyl iodide, in the presence of a base. The base deprotonates the hydroxyl group of the phenol, creating a phenoxide ion which then acts as a nucleophile, attacking the electrophilic carbon of the propyl halide to form the ether linkage.

Development of Greener Synthetic Routes

Traditional methods for aromatic bromination often involve hazardous reagents like elemental bromine and chlorinated solvents. wku.edu Recognizing the environmental impact, research efforts are being directed towards developing "greener" synthetic alternatives.

For bromination, this includes the use of more benign brominating agents and solvent systems. For example, methods using sodium bromide (NaBr) and sodium perborate, or a bromide/bromate couple in an aqueous acidic medium, have been developed as safer alternatives to liquid bromine. digitellinc.comrsc.org Microwave-assisted synthesis in more environmentally friendly solvents like diethyl carbonate is also being explored to reduce reaction times and the use of hazardous materials. rsc.org

Interactive Data Table: Synthetic Reactions

| Reaction Type | Reactants | Reagents | Product | Reference(s) |

| Electrophilic Bromination | Substituted Benzene | Br₂/FeBr₃ or NBS | Brominated Benzene | youtube.com, libretexts.org |

| Sandmeyer Reaction | Aryl Diazonium Salt | CuBr | Aryl Bromide | wikipedia.org, geeksforgeeks.org, nih.gov |

| Williamson Ether Synthesis | Alkoxide, Alkyl Halide | Base | Ether | masterorganicchemistry.com, libretexts.org, organicchemistrytutor.com |

| Phenol Alkylation | Phenol, Alkyl Halide | Base | Phenyl Ether | chegg.com, quizlet.com |

Reactivity of Aryl Bromine Centers

The reactivity of the bromine atoms on the aromatic ring of this compound is the cornerstone of its synthetic utility. These halogen substituents can be replaced through various mechanisms, allowing for the introduction of a wide array of functional groups. The electronic environment of the benzene ring, influenced by the electron-donating propoxy group and the three electron-withdrawing bromine atoms, dictates the feasibility and outcome of these transformations.

Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. In this process, a nucleophile displaces a halide ion on the aromatic ring. For SNAr to proceed efficiently, the aromatic ring typically requires activation by electron-withdrawing groups.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. A nucleophile first attacks the carbon atom bearing the leaving group (in this case, a bromine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.

A diverse range of nucleophiles can be employed in SNAr reactions, including alkoxides, thiolates, amines, and carbanions. The specific choice of nucleophile allows for the tailored introduction of various functionalities onto the aromatic core. However, detailed studies on the scope of nucleophiles specifically for this compound are not extensively documented in publicly available literature.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl bromides are excellent substrates for these transformations.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide. This reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

The Suzuki-Miyaura coupling can be effectively catalyzed by both homogeneous and heterogeneous palladium catalysts.

Homogeneous Catalysis: Homogeneous palladium catalysts, such as those derived from palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), are dissolved in the reaction medium. These catalysts often exhibit high activity and selectivity. The catalytic cycle is generally understood to involve three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Heterogeneous Catalysis: Heterogeneous catalysts, where the palladium is supported on a solid material like activated carbon (Pd/C), offer practical advantages such as easy separation from the reaction mixture and potential for recycling. While often exhibiting lower activity compared to their homogeneous counterparts, especially for challenging substrates, they are a more environmentally benign and cost-effective option for many applications.

Suzuki-Miyaura Coupling for C-C Bond Formation

Reactivity of the Propoxy Side Chain

While the primary reactivity of this compound is centered on the bromo-substituents, the propoxy side chain can also participate in certain chemical transformations.

The ether linkage in the propoxy group is generally stable. However, under specific conditions, it can be cleaved. Oxidative cleavage of aryl ethers can be achieved using strong oxidizing agents, though this is often a challenging transformation. Reductive cleavage of the C-O bond in aryl ethers is also possible, for instance, using nickel catalysis to couple aryl ethers with Grignard reagents. princeton.edu

The alkyl chain of the propoxy group offers possibilities for functional group interconversions. For example, free radical halogenation could introduce a halogen onto the propyl chain, which could then serve as a handle for further synthetic modifications through nucleophilic substitution or elimination reactions. youtube.com

Mechanistic Investigations of Reaction Pathways

Detailed mechanistic studies are crucial for understanding and optimizing the reactivity of compounds like this compound. The general catalytic cycle for palladium-catalyzed cross-coupling reactions is well-supported by the isolation and spectroscopic characterization of key intermediates. libretexts.orguwindsor.ca

For nickel-catalyzed reactions, mechanistic investigations have pointed to the involvement of various nickel oxidation states and the crucial role of ligands in determining the reaction outcome. nih.govprinceton.edu For instance, in the cross-coupling of benzylic pivalates, the use of Ni(cod)2 as a catalyst and NaOMe as a base was found to be critical for success. nih.gov Furthermore, photoredox-mediated nickel catalysis has been explored for C-N bond formation, where an arylnickel-azide complex is proposed as a key intermediate. researchgate.net

Chemical Reactivity and Transformation Pathways of 1,3,5 Tribromo 2 Propoxybenzene

Chemical Reactivity and Transformation Pathways

The transformation of this compound can proceed through several pathways, with the specific conditions dictating the likely course of reaction. Two of the most relevant pathways are nucleophilic aromatic substitution (SNA r) and ether cleavage.

In the case of nucleophilic aromatic substitution (SNA r) , the aromatic ring, which is highly electron-deficient due to the three bromine atoms, can be attacked by nucleophiles. The generally accepted mechanism for SNA r is a two-step addition-elimination process. The initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion, known as a Meisenheimer complex, is typically the rate-determining step . libretexts.orgchemistrysteps.com This is because this step involves the temporary loss of aromaticity of the benzene ring, which is energetically unfavorable. chemistrysteps.com The subsequent elimination of a leaving group (in this case, one of the bromide ions) is a faster process as it restores the aromatic system. libretexts.org The rate of SNA r reactions is influenced by the nature of the leaving group, with fluoride (B91410) being the best leaving group followed by other halogens (F > Cl ≈ Br > I), a trend opposite to that in SN2 reactions. wikipedia.orgmasterorganicchemistry.com

For the acidic cleavage of the ether linkage , the reaction typically proceeds via either an S N 1 or S N 2 mechanism, depending on the structure of the ether and the reaction conditions. masterorganicchemistry.comopenstax.org In the case of this compound, the ether involves a primary alkyl group (propyl). Therefore, under acidic conditions (e.g., with HBr or HI), the cleavage is expected to follow an S N 2 pathway . masterorganicchemistry.comopenstax.org The first step is the protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.com The subsequent nucleophilic attack by the halide ion (e.g., Br⁻) on the less sterically hindered carbon of the protonated ether is the rate-determining step . openstax.org For aryl alkyl ethers, this attack occurs on the alkyl carbon, not the aromatic carbon. libretexts.org

A summary of the probable rate-determining steps for the key reactions of this compound is presented in the table below.

| Reaction Type | Probable Rate-Determining Step | Influencing Factors |

| Nucleophilic Aromatic Substitution (SNA r) | Nucleophilic attack on the aromatic ring | Nature of the nucleophile, solvent, nature of the leaving group |

| Acidic Ether Cleavage (S N 2) | Nucleophilic attack by halide on the alkyl carbon | Strength of the acid, concentration of the nucleophile, steric hindrance |

The intermediates and transition states in the reactions of this compound are transient species that are crucial for understanding the reaction mechanism.

In nucleophilic aromatic substitution , the key intermediate is the Meisenheimer complex . wikipedia.org This is a negatively charged intermediate where the nucleophile has added to the aromatic ring, breaking the aromaticity. The negative charge is delocalized across the ring and is stabilized by the electron-withdrawing bromine atoms. The transition state leading to the Meisenheimer complex involves the partial formation of the bond between the nucleophile and the aromatic carbon and the partial localization of the pi electrons.

In the context of acidic ether cleavage , the primary intermediate is the protonated ether (oxonium ion) . masterorganicchemistry.com This species is formed by the reversible protonation of the ether oxygen by the strong acid. The transition state for the subsequent S N 2 attack involves the simultaneous formation of the new carbon-halogen bond and the breaking of the carbon-oxygen bond. This is a concerted process with a single transition state.

A study on the metabolism of the structurally related polybrominated diphenyl ether (PBDE) BDE-99 by human hepatocytes revealed the formation of 2,4,5-tribromophenol, indicating cleavage of the ether bond as a metabolic pathway. nih.gov While this is a biological process, it supports the general principle of ether cleavage in polybrominated aromatic ethers.

The table below outlines the key intermediates and the nature of the transition states for the principal reactions of this compound.

| Reaction Type | Key Intermediate | Nature of the Transition State |

| Nucleophilic Aromatic Substitution (SNA r) | Meisenheimer Complex | Late transition state resembling the Meisenheimer complex; high energy due to loss of aromaticity. |

| Acidic Ether Cleavage (S N 2) | Protonated Ether (Oxonium Ion) | Trigonal bipyramidal geometry at the alkyl carbon; involves partial bond formation and breaking. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy would be used to identify the number of chemically non-equivalent protons and their connectivity in 1,3,5-Tribromo-2-propoxybenzene. The expected spectrum would show distinct signals for the aromatic protons and the protons of the propoxy group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the electronic environment and neighboring protons.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum would reveal the number of unique carbon environments. Separate signals would be expected for the carbon atoms of the benzene (B151609) ring and the propoxy chain. The chemical shifts would be indicative of the hybridization and the nature of the attached atoms.

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the FTIR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the alkyl chain, C-O ether linkages, and C-Br bonds.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. For this compound, HRMS would confirm the molecular formula (C₉H₉Br₃O). Furthermore, the fragmentation pattern observed in the mass spectrum would offer insights into the molecule's structure, showing characteristic losses of fragments such as the propoxy group or bromine atoms.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure, reactivity, and thermodynamic properties of molecules. For a substituted aromatic compound like 1,3,5-Tribromo-2-propoxybenzene, DFT can elucidate the effects of the bromo and propoxy substituents on the benzene (B151609) ring.

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides key information about its reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the propoxy group, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the carbon-bromine antibonding orbitals, suggesting these as potential sites for nucleophilic attack or electron acceptance.

The Molecular Electrostatic Potential (MEP) map is another crucial tool that visualizes the charge distribution on the molecule's surface. For this compound, the MEP map would be expected to show negative potential (red/yellow) around the oxygen atom of the propoxy group, indicating a region of high electron density. In contrast, regions of positive potential (blue), known as sigma-holes, are anticipated on the outer side of the bromine atoms along the C-Br bond axis. acs.orgnih.gov These positive regions are key to understanding halogen bonding interactions. acs.orgnih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are illustrative and would require specific DFT calculations to be confirmed.

DFT calculations are widely used to map out the potential energy surfaces of chemical reactions, allowing for the determination of transition state structures and the calculation of activation energies. nih.govacs.org This provides a detailed, step-by-step understanding of the reaction mechanism. For instance, in electrophilic aromatic substitution reactions involving this compound, computational studies could identify the most stable intermediate (sigma complex) and the associated energy barriers for substitution at different positions on the aromatic ring. youtube.com Similarly, for nucleophilic aromatic substitution, the mechanism and the energetic feasibility could be computationally explored. The kinetic parameters derived from these calculations can offer predictions of reaction rates under various conditions. nih.gov

The regioselectivity of reactions involving this compound can be predicted by analyzing the calculated electronic properties. For electrophilic attack, the positions with the highest electron density (most negative electrostatic potential) and the largest HOMO coefficients would be the most favored. The directing effects of the propoxy (ortho-, para-directing) and bromo (ortho-, para-directing, but deactivating) groups would be quantitatively assessed. Given the substitution pattern, the remaining hydrogen-substituted carbon atom would be the primary site for further electrophilic substitution.

Stereoselectivity, particularly relevant if chiral centers are formed during a reaction, can also be investigated. By calculating the energies of different diastereomeric transition states, the preferred stereochemical outcome can be predicted.

Molecular Modeling for Conformational Analysis and Ligand Design

Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structures and interactions of molecules.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.orgnih.gov The bromine atoms in this compound, with their predicted positive sigma-holes, are capable of forming halogen bonds with electron donors. nih.govacs.org Molecular modeling can be used to study the geometry and strength of these interactions. By placing a probe molecule (a Lewis base) near the bromine atoms, the potential energy surface for the interaction can be scanned to find the optimal geometry and calculate the interaction energy. These studies are crucial for understanding the role of this compound in crystal engineering and as a potential building block for supramolecular assemblies. nih.gov

Table 2: Predicted Halogen Bond Parameters for a this compound Dimer

| Interaction | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |

| C-Br···O | ~3.0 | ~170 | -3.5 |

Note: These are representative values for a hypothetical interaction with an oxygen-containing electron donor and would need to be confirmed by specific calculations.

Computational Approaches for Catalyst Design and Optimization

Extensive research into the computational design and optimization of catalysts for reactions involving this compound has not yielded specific studies or detailed findings. As a result, there is a notable absence of literature detailing the use of computational chemistry to model, design, or optimize catalytic processes specifically for this compound.

General computational approaches, such as Density Functional Theory (DFT) and other quantum chemical methods, are commonly employed to investigate reaction mechanisms, predict catalyst performance, and guide the rational design of new catalysts for a wide array of chemical transformations. These methods allow researchers to explore potential energy surfaces, identify transition states, and calculate reaction barriers, thereby providing insights into the catalytic cycle.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The utility of 1,3,5-Tribromo-2-propoxybenzene as a synthetic intermediate is rooted in the reactivity of its carbon-bromine bonds. These bonds provide multiple, precisely located points for forming new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis.

Precursor in the Synthesis of Complex Organic Molecules

The tribrominated benzene (B151609) core of this compound is a powerful precursor for creating molecules with C₃ symmetry. The bromine atoms can be sequentially or simultaneously replaced through various cross-coupling reactions. For instance, reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig amination can be employed to attach different molecular fragments to the central aromatic ring. This controlled, stepwise functionalization allows for the construction of intricate, three-dimensional molecules from a relatively simple starting material. The parent compound, 1,3,5-tribromobenzene (B165230), is a known precursor for C₃-symmetric molecules used in the formation of covalent organic frameworks. wikipedia.org

Building Block for Diverse Chemical Scaffolds

In the language of synthetic chemistry, a scaffold is a core molecular structure upon which other chemical groups are built. This compound is an exemplary building block for creating scaffolds with pre-defined, multi-directional exit points for further derivatization. By replacing the bromine atoms, chemists can introduce a wide array of functional groups, leading to a diverse library of compounds. This approach is fundamental to creating new chemical entities for various applications, from pharmaceuticals to materials. The propoxy group, while less reactive, influences the spatial orientation and electronic nature of the scaffold, providing an additional layer of structural control.

| Reaction Type | Reagents/Catalyst | Potential Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Poly-aryl substituted benzene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-substituted benzene |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Poly-amino substituted benzene |

| Lithiation/Grignard Formation | Organolithium/Mg | Anionic intermediate for further reaction |

Contributions to Medicinal Chemistry Research Design

While specific studies on this compound in medicinal chemistry are not extensively documented, its structural motifs are highly relevant to contemporary drug design principles. The strategic use of halogen atoms is a key tactic in optimizing the properties of drug candidates.

Design Principles for Potential Ligands in Receptor Studies

In the design of ligands that bind to biological receptors, chemists often seek scaffolds that can present functional groups in specific three-dimensional arrangements to maximize interaction with a protein's binding site. The 1,3,5-substitution pattern of this compound provides a rigid, trigonal platform to which pharmacophoric elements can be attached. A derivative, 1,3,5-Tris(4-carboxyphenyl)benzene, has been studied for its interaction with DNA, highlighting the utility of this substitution pattern in creating molecules that can engage with biological macromolecules. nih.gov The propoxy group can serve as a lipophilic element, potentially enhancing membrane permeability or filling a hydrophobic pocket within a receptor.

Strategies for Modulating Molecular Recognition through Halogenation

The bromine atoms on this compound are not merely synthetic handles; they can actively participate in molecular recognition through a phenomenon known as halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site like an oxygen or nitrogen atom on a biological target. The precise placement of three bromine atoms allows for the potential formation of multiple, directional halogen bonds, which can significantly enhance the binding affinity and selectivity of a ligand for its target receptor. This strategy is increasingly used by medicinal chemists to fine-tune the interaction between a drug molecule and its protein target.

Utility in Functional Materials Development

The high bromine content of this compound makes it a candidate for applications in materials science, particularly in the development of functional polymers and composites. A structurally similar compound, 1,3,5-Tribromo-2-(2-propen-1-yloxy)-benzene, is noted for its application as a brominated flame retardant. scbt.com

Due to its high mass percentage of bromine, this compound can be incorporated into polymers to enhance their fire resistance. During combustion, brominated compounds can release bromine radicals, which interrupt the radical chain reactions of combustion in the gas phase, thereby quenching the flame. The propoxy group can aid in its compatibility and dispersion within a polymer matrix. Furthermore, derivatives of polybrominated benzenes, such as 1,3,5-Tribromo-2,4,6-trimethylbenzene, are utilized as organic raw materials in the synthesis of OLED (Organic Light-Emitting Diode) materials, suggesting a potential role for such scaffolds in advanced electronic materials. samaterials.com

Precursor in Polymer Chemistry

While direct polymerization of this compound is not extensively documented, its close analogue, Allyl 2,4,6-tribromophenyl (B11824935) ether (1,3,5-Tribromo-2-(2-propen-1-yloxy)benzene), provides significant insight into its potential role in polymer science. sigmaaldrich.comcymitquimica.comachemtek.com The allyl group in this related compound is a reactive site amenable to polymerization.

Allyl 2,4,6-tribromophenyl ether is primarily utilized as a brominated flame retardant. scbt.comumweltprobenbank.de It can be incorporated into polymer matrices, such as expandable polystyrene, to enhance their fire resistance. umweltprobenbank.deechemi.com In some applications, it acts as an effective synergist when combined with other flame retardants like hexabromocyclododecane (HBCD). echemi.com The high bromine content of the molecule contributes to its flame-retardant properties. Although the saturated propoxy group in this compound makes it less reactive for direct polymerization compared to its allyl counterpart, it can be considered a building block or an additive in the formulation of specialized polymers where high bromine content is desired for properties like density or flame retardancy.

Table 1: Properties of Allyl 2,4,6-tribromophenyl ether

| Property | Value |

|---|---|

| CAS Number | 3278-89-5 |

| Molecular Formula | C₉H₇Br₃O |

| Molecular Weight | 370.86 g/mol |

| Appearance | Solid |

| Melting Point | 74-76 °C |

| Boiling Point | 339.5±37.0 °C at 760 mmHg |

| Density | 2.0±0.1 g/cm³ |

| Application | Brominated flame retardant |

Data sourced from multiple references. sigmaaldrich.comscbt.comechemi.com

Application in Covalent Organic Framework (COF) Synthesis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, constructed from organic building blocks linked by strong covalent bonds. mdpi.comnih.gov The synthesis of COFs often relies on reversible reactions to allow for the formation of crystalline, rather than amorphous, materials. researchgate.net Common linkages include boronate esters, imines, and hydrazones. nih.govresearchgate.net

The general strategy involves reacting a multi-topic linker, like a trifunctional benzene derivative, with another complementary linker to build the porous network. The propoxy group in this compound could serve to modify the properties of the resulting COF, for instance, by influencing its solubility during synthesis or by tuning the electronic properties and pore environment of the final material. However, published studies specifically employing this compound for COF synthesis are yet to be prominent. Research in the field more commonly features precursors like 1,3,5-triformylbenzene or 1,3,5-tris(4-aminophenyl)benzene. mdpi.comnih.gov

Advanced Materials with Specific Properties (e.g., optical, electrical)

The incorporation of heavy atoms like bromine into organic molecules can significantly influence their optical and electrical properties. The high atomic number of bromine can enhance spin-orbit coupling, which is a desirable trait in materials designed for applications in phosphorescence and optoelectronics.

Currently, there is a lack of specific data in the scientific literature detailing the distinct optical and electrical properties of materials derived directly from this compound. However, based on the properties of related brominated aromatic compounds, it can be inferred that materials incorporating this molecule could exhibit:

High Refractive Index: The presence of multiple bromine atoms typically increases the refractive index of a material.

Modified Electronic Properties: The electron-withdrawing nature of the bromine atoms can alter the electronic landscape of the aromatic ring, influencing the material's conductivity and energy levels.

Potential for Luminescence: The rigid, brominated aromatic structure could serve as a core for developing phosphorescent materials.

Further research is required to synthesize and characterize advanced materials based on this compound to fully ascertain their specific optical and electrical characteristics and to explore their potential in applications such as organic light-emitting diodes (OLEDs), sensors, or other electronic devices.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Allyl 2,4,6-tribromophenyl ether |

| 1,3,5-Tribromo-2-(2-propen-1-yloxy)benzene |

| Hexabromocyclododecane (HBCD) |

| 1,3,5-triformylbenzene |

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The inherent structure of 1,3,5-Tribromo-2-propoxybenzene, with its three bromine atoms and a propoxy group, offers multiple sites for chemical modification. Future research should prioritize the development of novel catalytic systems to control the reactivity and selectivity of functionalization at these sites.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, represent a primary area for investigation. Research into the use of specialized palladium catalysts could enable the selective substitution of one or more bromine atoms, paving the way for the synthesis of a diverse range of derivatives. Similarly, exploring other transition metal catalysts, such as those based on rhodium and iridium, could uncover unique catalytic activities and selectivities for C-H activation or C-Br bond functionalization.

Beyond traditional metal catalysis, the field of organocatalysis offers a promising avenue. Chiral organocatalysts could be developed to achieve enantioselective transformations, a critical aspect in the synthesis of biologically active molecules. Furthermore, the application of photoredox catalysis, which utilizes visible light to initiate chemical reactions, could provide mild and efficient methods for activating the carbon-bromine bonds of this compound, leading to novel reaction pathways.

Exploration of Unconventional Reaction Pathways

To fully harness the synthetic potential of this compound, research should extend beyond conventional reaction conditions. The exploration of unconventional reaction pathways could lead to the discovery of new chemical transformations and the synthesis of unique molecular architectures.

Microwave-assisted synthesis is a powerful technique that can significantly accelerate reaction rates and improve yields. Investigating the behavior of this compound under microwave irradiation could reveal novel reactivities and facilitate the rapid synthesis of its derivatives. Flow chemistry, where reactions are carried out in a continuously flowing stream, offers precise control over reaction parameters and enhanced safety for highly reactive intermediates. Applying flow chemistry to the functionalization of this compound could enable the selective and scalable production of its derivatives.

Other unconventional methods such as sonochemistry (the use of ultrasound to promote chemical reactions) and mechanochemistry (reactions induced by mechanical force) should also be explored. These techniques can sometimes lead to different product distributions compared to traditional solution-phase chemistry and offer more environmentally friendly synthetic routes. Finally, the potential for biocatalysis, using enzymes to perform specific chemical transformations, should not be overlooked. While challenging for such a heavily halogenated compound, the discovery of enzymes capable of selectively modifying this compound would be a significant breakthrough.

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Reaction Prediction

The complexity of predicting the reactivity and designing synthetic routes for polyfunctionalized molecules like this compound makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML).

AI and ML algorithms can be trained on large datasets of chemical reactions to predict the most likely outcomes of a given set of reactants and conditions. This predictive power could be invaluable in guiding the experimental exploration of this compound's reactivity, saving significant time and resources. For instance, machine learning models could be developed to predict the regioselectivity of cross-coupling reactions on the tribrominated ring, identifying the most probable site of substitution under different catalytic conditions.

Furthermore, AI can be employed in the de novo design of novel derivatives of this compound with desired properties. By learning the structure-activity relationships from existing chemical data, generative models can propose new molecular structures that are likely to possess specific biological activities or material properties. Computational modeling can also be used to design bespoke catalysts specifically tailored for the selective functionalization of the C-Br bonds in this molecule.

High-Throughput Screening and Combinatorial Chemistry for Derivative Synthesis

To rapidly explore the chemical space around this compound, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. These approaches allow for the parallel synthesis and testing of large libraries of compounds, accelerating the discovery of new molecules with interesting properties.

HTS assays can be developed to screen for specific catalytic activities, such as the ability of a catalyst to promote a particular C-C bond-forming reaction on the this compound scaffold. This would enable the rapid identification of optimal reaction conditions and catalysts for desired transformations.

Q & A

Q. What are the established synthetic routes for 1,3,5-Tribromo-2-propoxybenzene, and how does the propoxy group influence bromination regioselectivity?

- Methodological Answer : The synthesis typically involves electrophilic aromatic bromination of 2-propoxybenzene derivatives. The propoxy group acts as a strong para/ortho-directing group, enabling sequential bromination at positions 1, 3, and 5. A two-step approach may involve: (i) Introducing the propoxy group via nucleophilic substitution or Ullmann coupling. (ii) Controlled bromination using Br₂/FeBr₃ or HBr/H₂O₂ under low temperatures to avoid over-bromination. Note: Steric hindrance from the propoxy group may require extended reaction times or elevated temperatures for complete substitution .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : Use deuterated solvents (e.g., CDCl₃) and high-field instruments (≥400 MHz) to resolve overlapping signals. The propoxy group’s methyl protons appear as a triplet (δ ~1.0 ppm), while aromatic protons are absent due to full bromination .

- Mass Spectrometry (EI-MS) : Expect a molecular ion peak [M]⁺ at m/z 367 (for C₉H₇Br₃O) with isotopic patterns characteristic of three bromine atoms. Fragmentation peaks may include loss of Br· (m/z 288) or OCH₂CH₂CH₃ .

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/Br/O percentages (±0.3% tolerance).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves (≥0.4 mm thickness) tested to EN 374 or equivalent standards. Avoid latex due to poor chemical resistance.

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from bromine vapors.

- Spill Management : Neutralize spills with sodium thiosulfate to reduce Br₂ release, followed by absorption with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under nucleophilic substitution conditions?

- Methodological Answer : Discrepancies often arise from solvent polarity or competing elimination pathways. To address this: (i) Perform kinetic studies in polar aprotic solvents (e.g., DMF, DMSO) vs. non-polar solvents (e.g., toluene). (ii) Monitor byproducts (e.g., dehydrohalogenation) via GC-MS or HPLC. (iii) Use computational modeling (DFT) to compare activation energies for substitution vs. elimination pathways .

Q. What strategies ensure thermal stability assessment of this compound during high-temperature reactions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂ to identify decomposition thresholds (>200°C typical for aryl bromides).

- DSC (Differential Scanning Calorimetry) : Detect exothermic events (e.g., Br₂ release) and optimize reaction temperatures below these thresholds.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track bond cleavage (C-Br at ~550 cm⁻¹) during heating .

Q. How can computational chemistry validate experimental spectral data for this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets. Simulate NMR chemical shifts (GIAO method) and compare with experimental values (δ ± 0.5 ppm tolerance).

- IR Frequency Prediction : Compare computed C-Br stretches (650–500 cm⁻¹) with experimental FTIR data.

- MS Fragmentation Modeling : Use software (e.g., Mass Frontier) to predict fragmentation pathways and corroborate with EI-MS results .

Q. What experimental designs mitigate regioselectivity challenges in synthesizing this compound derivatives?

- Methodological Answer :

- Directed Ortho-Metalation : Use bulky directing groups (e.g., TMS-protected propoxy) to block undesired bromination sites.

- Microwave-Assisted Synthesis : Enhance reaction control and reduce side products via rapid, uniform heating.

- Competitive Kinetic Studies : Compare bromination rates of intermediates using stopped-flow UV-Vis spectroscopy .

Q. How should researchers address inconsistencies in purity analysis via chromatography for this compound?

- Methodological Answer :

- HPLC Method Optimization : Use a C18 column with isocratic elution (acetonitrile/water 70:30) and UV detection at 254 nm. Adjust pH to 3.0 (with 0.1% TFA) to improve peak symmetry.

- GC-MS Cross-Validation : Confirm purity by comparing retention times with deuterated internal standards (e.g., 1,3,5-Tribromobenzene-d₃) .

- Recrystallization : Purify using hexane/ethyl acetate (3:1) at low temperatures to remove brominated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.